molecular formula C11H13F3N2O B1400717 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol CAS No. 1306164-11-3

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Cat. No. B1400717
CAS RN: 1306164-11-3
M. Wt: 246.23 g/mol
InChI Key: QFNYINOOGHNNRA-UHFFFAOYSA-N
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Description

“1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol” is a chemical compound with the molecular formula C11H13F3N2O . It has a molecular weight of 246.23 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyridine ring and a piperidine ring, both of which are six-membered rings with one nitrogen atom. The pyridine ring has a trifluoromethyl group attached to the 5-position and the piperidine ring has a hydroxyl group attached to the 3-position .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol” could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic substitution reactions, while the hydroxyl group could be involved in reactions such as esterification or etherification. The trifluoromethyl group could also potentially undergo reactions, although it is generally considered to be quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol” would depend on its molecular structure. For example, the presence of the polar hydroxyl group and the electronegative fluorine atoms in the trifluoromethyl group could influence its solubility in different solvents. The compound is a powder at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without further information about its biological activity. If it is biologically active, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. If it shows promising biological activity, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(17)7-16/h3-4,6,9,17H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNYINOOGHNNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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